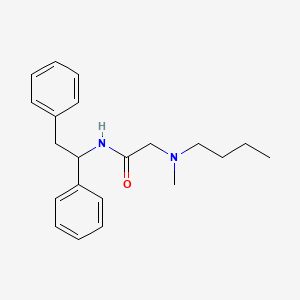
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene is a complex organic compound characterized by its multiple functional groups, including sulfonyl, amino, and carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the sulfonyl intermediate: This step involves the reaction of 4-methylphenyl with sulfonyl chloride in the presence of a base such as pyridine.
Coupling reactions: The sulfonyl intermediate is then coupled with various amino and carbonyl-containing compounds through nucleophilic substitution reactions.
Thioether formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thioether groups may also play a role in modulating redox reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 1,2-Dimethoxy-4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzene
- Methyl {[(4-methylphenyl)sulfonyl]amino}(oxo)acetate
Uniqueness
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.
Propiedades
Número CAS |
34542-99-9 |
|---|---|
Fórmula molecular |
C20H26N4O6S4 |
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-3-[2-[2-[(4-methylphenyl)sulfonylcarbamoylamino]ethyldisulfanyl]ethyl]urea |
InChI |
InChI=1S/C20H26N4O6S4/c1-15-3-7-17(8-4-15)33(27,28)23-19(25)21-11-13-31-32-14-12-22-20(26)24-34(29,30)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |
Clave InChI |
XNQVDLYJQLYTTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCSSCCNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11961682.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)

![3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid](/img/structure/B11961696.png)
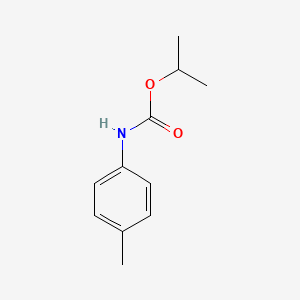
![5-(2-bromophenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11961715.png)
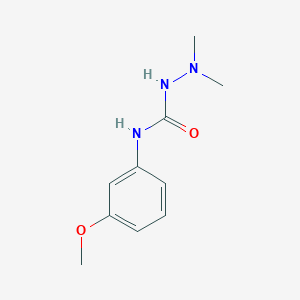
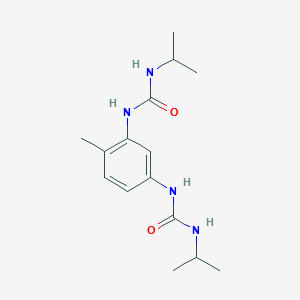
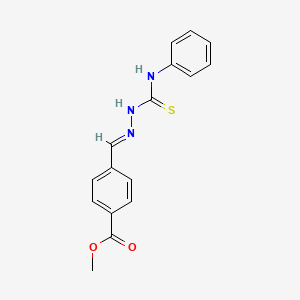


![2-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11961740.png)
